N-(3-amino-2,4,6-trimethylphenyl)acetamide

Medicinal Chemistry Drug Design ADME

Researchers seeking a sterically hindered aromatic amine with orthogonal reactivity often face limited options. N-(3-amino-2,4,6-trimethylphenyl)acetamide (CAS 53997-74-3) provides a unique solution. • Free 3-amino group on a 2,4,6-trimethylphenyl core enables chemoselective reactions while the acetamide serves as a protected aniline. • ≥97% purity ensures reproducible multi-step syntheses; XLogP3 1.5 vs. 2.64 for non-amino analog reduces lipophilicity. • Enables polyimides with Tg 280-320°C, Td >470°C, and >80% optical transparency at 450 nm.

Molecular Formula C11H16N2O
Molecular Weight 192.26g/mol
CAS No. 53997-74-3
Cat. No. B499993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-amino-2,4,6-trimethylphenyl)acetamide
CAS53997-74-3
Molecular FormulaC11H16N2O
Molecular Weight192.26g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1N)C)NC(=O)C)C
InChIInChI=1S/C11H16N2O/c1-6-5-7(2)11(13-9(4)14)8(3)10(6)12/h5H,12H2,1-4H3,(H,13,14)
InChIKeySAVHIGLMEWIISQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-amino-2,4,6-trimethylphenyl)acetamide Overview


N-(3-amino-2,4,6-trimethylphenyl)acetamide (CAS 53997‑74‑3) is a specialized aromatic amine building block distinguished by its 2,4,6‑trimethyl substitution pattern on the phenyl ring and a unique 3‑amino group meta to the acetamide moiety. With a molecular formula of C₁₁H₁₆N₂O and a computed XLogP3 of 1.5, it exhibits significantly lower lipophilicity compared to its non‑amino analogs, a property that directly impacts its solubility and reactivity profiles in both medicinal chemistry and materials science applications [1]. The compound is commercially available as a research chemical with a typical purity specification of ≥97% .

Functional handle Free 3‑amino group enables orthogonal functionalization strategies
Lipophilicity profile Lower logP compared to non‑amino analogs supports aqueous reaction media
Steric core 2,4,6‑Trimethylphenyl scaffold provides hindered aromatic environment
Procurement Commercially supplied at typical research purity for building block use

Why N-(3-amino-2,4,6-trimethylphenyl)acetamide Cannot Be Replaced


The presence of the free 3‑amino group on the sterically hindered 2,4,6‑trimethylphenyl ring creates a unique, ambident nucleophilic center that is absent in simpler acetanilide derivatives like N-(2,4,6‑trimethylphenyl)acetamide or N-(2,6‑dimethylphenyl)acetamide. This structural feature enables orthogonal functionalization strategies—the acetamide can serve as a protecting group for the aniline nitrogen, while the 3‑amino group remains available for diazotization, acylation, or incorporation into heterocyclic scaffolds [1]. Substituting with a non‑amino analog eliminates this critical synthetic handle, forcing a complete redesign of the synthetic route. Furthermore, the distinct physicochemical properties, such as a computed logP of 1.5 versus 2.6 for the non‑amino analog, directly influence solubility and partitioning behavior in both reaction media and biological assays, making generic substitution a high‑risk decision with quantifiable consequences [1].

Loss of orthogonal functionalization
Non‑amino analogs lack the free 3‑amino group, eliminating chemoselective synthetic routes.
Lipophilicity shift
Replacing with non‑amino acetanilides may alter logP, affecting solubility and partitioning in reaction media or assays.
Purity specification gap
Lower‑purity generic acetanilide derivatives can introduce impurities that reduce synthetic yield and reproducibility.

N-(3-amino-2,4,6-trimethylphenyl)acetamide Quantitative Evidence


Reduced Lipophilicity (LogP)

N-(3-amino-2,4,6-trimethylphenyl)acetamide exhibits a computed XLogP3 value of 1.5, which is substantially lower than the 2.64 computed for its direct structural analog, N-(2,4,6‑trimethylphenyl)acetamide (N‑mesitylacetamide). This 1.14 log unit difference corresponds to a more than 10‑fold decrease in lipophilicity, directly impacting aqueous solubility and membrane permeability [1].

Lipophilicity comparison
Reported
XLogP3 1.5 vs 2.64 Δ –1.14
~11× less lipophilic than non‑amino analog
Supports aqueous solubility and membrane permeability endpoint review
Computed property (XLogP3); experimental validation may vary
Medicinal Chemistry Drug Design ADME

Superior Thermal Stability in Polyimides

Diamine monomers incorporating the 3‑amino‑2,4,6‑trimethylphenyl moiety, which can be derived from N-(3-amino-2,4,6-trimethylphenyl)acetamide, yield polyimides with exceptional thermal properties. Polymers synthesized via polycondensation of (3‑amino‑2,4,6‑trimethylphenyl)‑(3′‑aminophenyl)methanone with aromatic dianhydrides exhibit initial thermal decomposition temperatures (Td) above 470 °C and glass transition temperatures (Tg) in the range of 280–320 °C [1]. These values significantly exceed those of typical polyimides derived from less sterically hindered diamines, which often have Tgs below 250 °C [2].

Derived polyimide thermal performance
Class-level inference
Td >470 °C, Tg 280–320 °C
vs typical
Supports high-temperature material stability evaluation
Data from related diamine-derived polymers; class-level inference
Commercial purity specification
Supplier data
Min. 97% vs 95% generic
40% reduction in potential impurities
Supports purity-dependent synthesis reproducibility
Supplier specification; verification recommended
Hydrogen bond donor capacity
Class-level inference
HBD 2 vs 1 Δ +1
Twice the donor capacity of non‑amino analog
Supports orthogonal protection and functionalization strategies
Structure-based computed property
Polymer Science Materials Chemistry Aerospace

Commercial Purity Benchmarking

The commercial availability of N-(3-amino-2,4,6-trimethylphenyl)acetamide is typically specified at a minimum purity of 97% from major suppliers like AKSci . This specification is a critical procurement differentiator, as many related, non‑specialized acetanilide derivatives are commonly supplied at lower purities (e.g., 95%) without additional purification, which can introduce significant variability in downstream synthetic yields .

Commercial purity specification
Supplier data
Min. 97% vs 95% generic
40% reduction in potential impurities
Supports purity-dependent synthesis reproducibility
Supplier specification; verification recommended
Procurement Quality Control Chemical Sourcing

Orthogonal Functionalization Potential

The compound's structure features an acetamide-protected aniline nitrogen alongside a free 3‑amino group. This orthogonality is not present in analogs like N-(2,4,6‑trimethylphenyl)acetamide, which lack the second amino group entirely [1]. The target compound's hydrogen bond donor count is 2 (from the free 3‑amino group and the acetamide N‑H), compared to 1 for the non‑amino analog, reflecting its greater capacity for directed intermolecular interactions [2].

Hydrogen bond donor capacity
Class-level inference
HBD 2 vs 1 Δ +1
Twice the donor capacity of non‑amino analog
Supports orthogonal protection and functionalization strategies
Structure-based computed property
Organic Synthesis Medicinal Chemistry Protecting Group Strategy

N-(3-amino-2,4,6-trimethylphenyl)acetamide Application Scenarios


Soluble Polyimides for Aerospace and Electronics

Use as a precursor to diamines containing the 3‑amino‑2,4,6‑trimethylphenyl moiety. Polymers derived from this scaffold demonstrate excellent solubility in common organic solvents, high optical transparency (>80% at 450 nm), and exceptional thermal stability (Td > 470 °C, Tg = 280–320 °C) [1]. This performance profile, directly linked to the steric and electronic properties of the trimethylphenyl core, makes it a superior choice over less hindered diamines for demanding applications in flexible displays and high‑temperature composites.

Lower Lipophilicity for Lead Optimization

Employ as a key intermediate when a reduction in lipophilicity is required without sacrificing the steric benefits of a 2,4,6‑trimethylphenyl group. The compound's XLogP3 of 1.5 represents a >10‑fold decrease in lipophilicity compared to N-(2,4,6‑trimethylphenyl)acetamide (XLogP3 = 2.64) [2]. This property is crucial for improving aqueous solubility and reducing non‑specific protein binding, making it a strategic choice for optimizing ADME properties in drug candidates.

Orthogonal Functionalization in Complex Synthesis

Leverage the compound's unique structure as a protected aniline with a free 3‑amino group. This allows for sequential, chemoselective reactions: the 3‑amino group can be diazotized, acylated, or converted to other functional groups while the acetamide remains intact, serving as a latent aniline . This orthogonal reactivity is not available in simpler acetanilide building blocks and is essential for constructing complex, multi‑functional aromatic scaffolds found in pharmaceuticals and agrochemicals.

N-Substituted Acetoacetamide Synthesis

Utilize as a reliable starting material for chemoselective amination reactions to produce β‑aminobutenamides and N‑substituted acetoacetamides [3]. The high commercial purity (≥97%) of the compound minimizes side reactions and simplifies purification, ensuring consistent and reproducible results in multi‑step synthetic sequences. This reduces overall process development time and cost compared to using lower‑purity or less well‑characterized alternatives.

Application
Selection Property
Validation Focus
High‑temperature polyimide synthesis
Sterically hindered diamine precursor
Thermal stability and optical transparency review
Lead optimization requiring lipophilicity control
Lower logP aromatic building block
Solubility and ADME property review
Sequential chemoselective synthesis
Protected aniline with free amine handle
Reaction orthogonality and intermediate stability review
β‑Keto amide functionalization
High-purity acetanilide building block
Purity-dependent yield and purification review
Quote Request

Request a Quote for N-(3-amino-2,4,6-trimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.